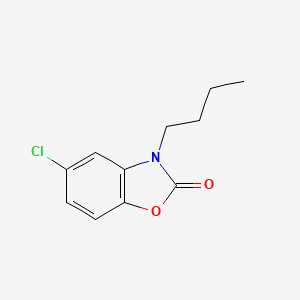

3-butyl-5-chloro-1,3-benzoxazol-2(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12ClNO2 |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

3-butyl-5-chloro-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C11H12ClNO2/c1-2-3-6-13-9-7-8(12)4-5-10(9)15-11(13)14/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

JEZAVLUHFCVWAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C2=C(C=CC(=C2)Cl)OC1=O |

Origin of Product |

United States |

Computational and Theoretical Investigations of Benzoxazolone Derivatives

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein, providing insights into the binding mode and affinity.

Studies on 5-chloro-2(3H)-benzoxazolone Mannich base derivatives have utilized molecular docking to explore their potential as cholinesterase inhibitors. nih.gov For instance, the docking of compound 7, a potent acetylcholinesterase (AChE) inhibitor, revealed interactions with the catalytic active site (CAS) of the enzyme. nih.gov Similarly, docking studies of 3-substituted-2(3H)-benzoxazolone derivatives with caspase-3, an enzyme implicated in apoptosis, have shown that these compounds can form hydrogen bonds with key amino acid residues like Arg207. wjarr.com

In the context of antiviral research, molecular docking has been employed to investigate the binding of 3-substituted benzoxazolone derivatives to the receptor-binding domains (RBDs) of SARS-CoV-2 Omicron subvariants. chemmethod.com These studies help in understanding the potential mechanisms of action and in the design of new antiviral agents. chemmethod.com Furthermore, fused benzoxazole-triazole derivatives have been subjected to molecular docking studies with the receptor (PDB ID: 3FLY) to support cytotoxic results, indicating good affinity towards the active pocket of the receptor. jocpr.com

| Compound/Derivative | Target Protein | Key Interactions/Findings |

| 5-chloro-2(3H)-benzoxazolone Mannich base (compound 7) | Acetylcholinesterase (AChE) | Interaction with the catalytic active site (CAS). nih.gov |

| 3-substituted-2(3H)-benzoxazolone derivatives | Caspase-3 | Hydrogen bonding with Arg207 residue. wjarr.com |

| 3-substituted benzoxazolone Mannich bases | SARS-CoV-2 Omicron subvariant RBDs | Elucidation of binding interactions and potential mechanisms of action. chemmethod.com |

| Fused benzoxazole-triazole derivatives | Receptor (PDB ID: 3FLY) | Good affinity towards the active pocket of the receptor. jocpr.com |

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives | 4URO receptor | Molecule 4c showed a maximum dock score of -8.0 kcal/mol. rjeid.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In drug design, MD simulations provide insights into the conformational changes of both the ligand and the target protein upon binding and can be used to assess the stability of the resulting complex over time.

For benzoxazolone derivatives, MD simulations have been used in conjunction with molecular docking to validate the stability of the predicted binding poses. For example, in the study of potential inhibitors for the DprE1 enzyme of Mycobacterium tuberculosis, MD simulations were used to explore the structural relationships between 1,2,3-triazole-benzoxazole hybrids and the enzyme, revealing key features for effective drug-target interactions. nih.gov

Similarly, studies on benzoxazolone derivatives targeting clock proteins involved MD simulations to ensure the stability of the ligand-protein complexes throughout the simulation period. researchgate.net The interaction profiles and stability of these complexes were maintained, suggesting a potential regulatory impact on the target proteins. researchgate.net In another study, MD simulations of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives with the 4URO receptor reflected stable ligand-receptor interactions. rjeid.com

These simulations are crucial for confirming that the interactions predicted by molecular docking are maintained in a dynamic environment, thus providing a more accurate picture of the binding event.

Quantum Chemical Calculations and Density Functional Theory (DFT) Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and vibrational frequencies of molecules. These methods provide a fundamental understanding of the molecule's properties and reactivity.

DFT studies have been conducted on 5-chloro-2-(3H)-benzoxazolone (chlorzoxazone) to analyze the structural and spectral changes upon its conversion to an azanion. researchgate.net These calculations have been used to predict pKa values and to correlate theoretical and experimental IR frequencies. researchgate.net The optimized molecular geometry, bond lengths, and bond angles of various benzoxazole (B165842) derivatives have been calculated using DFT at different levels of theory, such as B3LYP/6-311++g(d,p). nih.govsemanticscholar.org

Furthermore, DFT calculations have been used to study the absorption and emission spectra of 1,3-benzoxazole and its substituted derivatives. researchgate.net These time-dependent DFT (TD-DFT) calculations help in understanding the electronic transitions and photophysical properties of these compounds. researchgate.net Hirshfeld surface analysis, often combined with DFT, provides insights into intermolecular interactions within the crystal structure of benzoxazole derivatives. nih.gov

| Method | Application on Benzoxazolone Derivatives | Key Findings |

| DFT (B3LYP/6-31++G )** | Structural and spectral analysis of 5-chloro-2-(3H)-benzoxazolone. researchgate.net | Prediction of pKa and correlation of theoretical and experimental IR frequencies. researchgate.net |

| DFT (B3LYP/6-311++g(d,p)) | Optimization of molecular geometry of a 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole. nih.gov | Calculation of bond lengths, bond angles, and dihedral angles. nih.gov |

| TD-DFT | Study of absorption and emission spectra of 1,3-benzoxazole derivatives. researchgate.net | Determination of vertical (π→π*) absorption and emission transitions. researchgate.net |

| DFT and Hirshfeld Surface Analysis | Investigation of intermolecular interactions in 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. nih.gov | Quantification of contributions from different types of intermolecular contacts. nih.gov |

Pharmacophore Modeling and Virtual Screening in Chemical Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used for virtual screening of large chemical libraries to identify new potential drug candidates.

For benzoxazolone derivatives, pharmacophore models have been developed to understand their anticancer activity. nih.gov By generating distinct pharmacophore models for cytotoxic activities against cancerous (HeLa) and non-cancerous (L929) cell lines, researchers have been able to identify features responsible for selective cytotoxicity. nih.gov For instance, selective cytotoxic compounds were found to fit only the model generated for the cancerous cells. nih.gov

A 3D-pharmacophore model for σ2 receptors was developed based on a series of 19 benzo[d]oxazol-2(3H)-one derivatives. units.it The best hypothesis consisted of five features: a positive ionizable group, a hydrogen bond acceptor, and three hydrophobic regions. This model can be instrumental in designing new ligands with high affinity for the σ2 receptor. Pharmacophore analysis has also been utilized to select benzoxazolones as potential drug candidates for target clock genes. researchgate.net

Virtual screening, often guided by pharmacophore models or docking results, has been applied to design new benzoxazole derivatives with desired biological activities, such as antibacterial agents. researchgate.net

Theoretical Insights into the Stereochemistry of Benzoxazolone Scaffolds

The stereochemistry of a molecule is crucial for its biological activity, as enzymes and receptors are often highly stereospecific. Theoretical studies can provide valuable insights into the preferred conformations and the stability of different stereoisomers of benzoxazolone derivatives.

A theoretical study on 1,3-benzoxazol-2-(3H)-ylidenes investigated the stereochemistry of these compounds, which are observed as single isomers by NMR spectroscopy. scielo.brnih.govresearchgate.netscielo.br The study aimed to determine if this was due to the exclusive presence of the most stable diastereoisomer or fast rotation around a bond. scielo.brnih.govresearchgate.netscielo.br The calculations revealed that the E stereoisomer is significantly more stable due to intramolecular hydrogen bonding, making it the solely obtained product. scielo.brnih.govresearchgate.netscielo.br This pronounced stabilization prevents rapid isomerization, confirming that the observed single isomer corresponds to the most stable diastereoisomer. scielo.brscielo.br Such theoretical investigations are essential for understanding the structural preferences of benzoxazolone scaffolds and for designing molecules with specific three-dimensional arrangements. scielo.br

Advanced Characterization and Analytical Methodologies in Benzoxazolone Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental to the characterization of benzoxazolone derivatives, offering detailed insights into the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of related 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, the aromatic protons of the benzoxazolone ring typically appear as multiplets in the range of δ 7.0–7.7 ppm. For instance, in 3-anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one, the benzoxazolone protons are observed at δ 7.14 (dd, J=2.3, 8.6 Hz), 7.31 (d, J=8.6 Hz), and 7.70 (d, J=2.3 Hz) ppm. nih.gov The protons of the butyl group in "3-butyl-5-chloro-1,3-benzoxazol-2(3H)-one" would exhibit characteristic signals corresponding to the methyl, methylene, and ethylidene protons, with their chemical shifts and coupling patterns providing definitive evidence of the butyl chain's attachment to the nitrogen atom.

The ¹³C NMR spectrum offers complementary information by detailing the carbon skeleton. For various N-substituted 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, the carbonyl carbon (C=O) of the oxazolone ring typically resonates around δ 153-154 ppm. ptfarm.pl The aromatic carbons of the benzoxazolone core and the carbons of the butyl substituent would also display distinct signals, allowing for a complete assignment of the carbon framework.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 5-chloro-1,3-benzoxazol-2(3H)-ones

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one nih.gov | 5.23 (d, 2H), 6.61 (t, 1H), 6.73-6.75 (m, 2H), 6.96 (t, 1H), 7.09 (t, 2H), 7.14 (dd, 1H), 7.31 (d, 1H), 7.70 (d, 1H) | Not explicitly provided |

| N-substituted 5-chloro-1,3-benzoxazol-2(3H)-one derivatives ptfarm.pl | Aromatic protons: ~7.20-7.61 | Carbonyl (C=O): ~153.41-153.73 |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of benzoxazolone derivatives is characterized by several key absorption bands. A strong absorption peak corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate is consistently observed in the region of 1750–1783 cm⁻¹. nih.govneu.edu.tr

Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group would appear in the 2800–3000 cm⁻¹ range. neu.edu.tr Additional characteristic peaks for C-N and C-O stretching, as well as aromatic C=C bending vibrations, further confirm the benzoxazolone structure. For example, in 3-anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one, characteristic peaks are observed at 3398 (N-H), 3066 (aromatic C-H), 1750 (C=O), and 1604 (C=C) cm⁻¹. nih.gov

Table 2: Key IR Absorption Bands for Substituted Benzoxazolones

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | 1750 - 1783 | nih.govneu.edu.tr |

| Aromatic C-H | > 3000 | neu.edu.tr |

| Aliphatic C-H | 2800 - 3000 | neu.edu.tr |

| N-H | ~3398 | nih.gov |

This table is interactive. Users can filter data based on the functional group.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic benzoxazolone ring system. Benzoxazole (B165842) derivatives typically exhibit maximum absorption wavelengths (λmax) in the UVA range, between 336 to 374 nm. scielo.br The specific λmax and molar absorptivity (ε) can be influenced by the substituents on the benzoxazolone core. This technique is valuable for confirming the presence of the aromatic system and for quantitative analysis. nih.govscienceopen.com

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for benzoxazolone derivatives. ptfarm.plresearchgate.net The mass spectrum of "this compound" would show a molecular ion peak (or a protonated molecular ion peak, [M+H]⁺) corresponding to its molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+H]⁺ and [M+H+2]⁺ pattern, providing definitive evidence for the presence of a chlorine atom in the molecule. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Table 3: Crystallographic Data for a Related Benzoxazolone Derivative

| Parameter | 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.7379 (5) |

| b (Å) | 12.4797 (7) |

| c (Å) | 10.2392 (7) |

| β (°) | 93.129 (5) |

| V (ų) | 1242.48 (13) |

This interactive table allows for the comparison of crystallographic parameters for different compounds as data becomes available.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography)

Chromatographic methods are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique for this purpose. nih.govscienceopen.com In the synthesis of benzoxazolone derivatives, TLC is employed to track the consumption of starting materials and the formation of the product. nih.govbeilstein-journals.org The choice of a suitable mobile phase (eluent) allows for the separation of the desired product from any unreacted starting materials or byproducts. neu.edu.tr The purity of the final compound can be initially assessed by the presence of a single spot on the TLC plate, which is visualized under UV light. nih.govrsc.org

Patent Landscape and Academic Innovations in Benzoxazolone Chemistry

Review of Patented Synthetic Methodologies and Intermediates Relevant to Benzoxazolone Derivatives

The patent literature reveals several strategic approaches for the synthesis of the benzoxazolone core and its derivatives. These methodologies focus on efficient construction of the heterocyclic ring system and the introduction of various substituents to modulate biological activity.

A foundational patented process for preparing the parent benzoxazolone involves the reaction of salicylamide (B354443) with an alkali metal

Q & A

Q. What are the standard synthetic routes for preparing 3-butyl-5-chloro-1,3-benzoxazol-2(3H)-one?

The compound is typically synthesized via cyclocondensation of 2-amino-4-chlorophenol with urea or its derivatives. A common method involves refluxing 2-amino-4-chlorophenol (0.05 mol) with urea (0.05 mol) in dimethylformamide (DMF) at 60°C for 3 hours. Ammonia gas evolution indicates reaction progress. The crude product is precipitated in ice water, filtered, and recrystallized from n-propanol. For N-substituted derivatives (e.g., 3-butyl), the parent compound undergoes nucleophilic substitution with alkyl halides (e.g., butyl chloride) in acetonitrile under reflux .

Q. What analytical techniques are used to characterize this compound?

Key characterization methods include:

- TLC : Monitors reaction progress using silica gel plates and UV visualization.

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxazolone ring).

- NMR : ¹H NMR (400 MHz, CDCl₃/DMSO-d₆) identifies proton environments (e.g., butyl chain protons at δ 0.8–1.6 ppm).

- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]+ at m/z 254 for C₁₁H₁₂ClNO₂).

- Melting Point : Validates purity (e.g., 191–192°C for the parent compound) .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

Antibacterial/antifungal screening employs:

- Cup-Plate Method : Agar plates inoculated with Staphylococcus aureus, Escherichia coli, or Candida albicans are treated with compound-loaded discs. Zones of inhibition (ZOI) are measured after 24–48 hours.

- Microdilution Assay : Determines minimum inhibitory concentration (MIC) using serial dilutions in 96-well plates. MIC values ≤50 µg/mL are considered significant .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence the bioactivity of this benzoxazolone derivative?

Structure-activity relationship (SAR) studies reveal:

- Halogenation : 5-Chloro substitution enhances antimicrobial potency by increasing lipophilicity and membrane penetration.

- N-Alkylation : A butyl group at N3 improves metabolic stability compared to smaller alkyl chains.

- Hybridization : Attaching sulfonamide or triazole moieties (e.g., P5A, P6A derivatives) broadens activity against resistant strains .

Q. How can researchers address contradictions in bioactivity data across studies?

Contradictions may arise from variations in microbial strains, assay conditions, or compound purity. Mitigation strategies include:

Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?

- SHELX Suite : SHELXL refines small-molecule structures using X-ray diffraction data. For monoclinic crystals (space group P2₁/n), parameters like a = 9.738 Å, b = 12.480 Å, and β = 93.13° are typical.

- WinGX/ORTEP-3 : Visualize hydrogen bonding (e.g., N–H⋯O interactions stabilizing the oxazolone ring) .

Q. How can reaction conditions be optimized to improve yield and scalability?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours under reflux) while maintaining yields >75%.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate urea-mediated cyclocondensation .

Q. What role do solvent polarity and temperature play in stabilizing intermediates during synthesis?

Q. How is compound purity assessed beyond routine melting point analysis?

Q. Can synergistic effects be observed when combining this compound with existing antibiotics?

Yes. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.